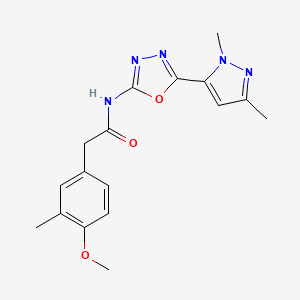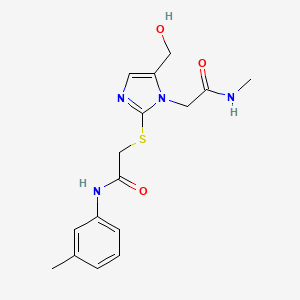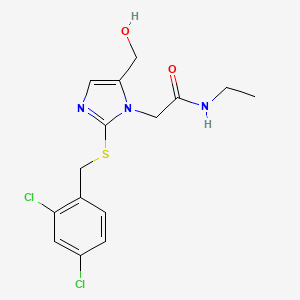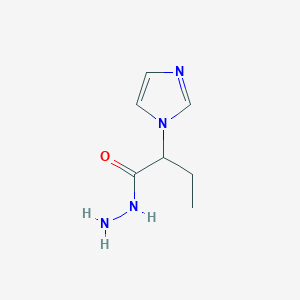![molecular formula C19H20N4O B2875090 [4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone CAS No. 845535-73-1](/img/structure/B2875090.png)
[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone” is a complex organic molecule that contains a piperidine ring and a benzotriazole moiety. Piperidine is a common structure in many pharmaceuticals and has a wide range of therapeutic applications . Benzotriazole is a heterocyclic compound consisting of two benzene rings fused to a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the benzotriazole moiety is a fused ring system containing two benzene rings and a triazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, the presence of the piperidine ring could impart basicity to the molecule, and the benzotriazole moiety could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Molecular Docking Studies in Cancer Research
- EGFR Inhibitors: A study by Karayel (2021) detailed the mechanism behind anti-cancer properties of benzimidazole derivatives, including compounds similar to 4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl-phenylmethanone. The research focused on their binding affinities and potential as anti-cancer agents.
Pharmaceutical Applications
- Selective Estrogen Receptor Modulators (SERMs): Research by Palkowitz et al. (1997) discovered that certain compounds, structurally related to the chemical , show high potency as estrogen antagonists, which is crucial in breast cancer treatment.
Antimicrobial Activity
- Broad-Spectrum Antimicrobial Agents: A study by Suresh, Lavanya, & Rao (2016) synthesized derivatives with structures similar to 4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl-phenylmethanone. These compounds exhibited significant antibacterial and antifungal activities.
Receptor Studies
- Dopamine and Serotonin Receptor Antagonists: Research by Watanabe et al. (1992) synthesized compounds with the piperidine group, showing potent 5-HT2 antagonist activity. This is relevant in neurological and psychiatric disorders treatment.
Structural and Conformational Analysis
- Hirshfeld Surface Analysis: Prasad et al. (2018) investigated a compound structurally related to 4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl-phenylmethanone, focusing on its antiproliferative activity and molecular structure through X-ray diffraction studies.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazoles, have been found to be effective against various strains of microorganisms .
Mode of Action
It’s known that benzotriazole derivatives can easily be introduced into a molecule by a variety of reactions, activating it towards numerous transformations .
Biochemical Pathways
Benzotriazole derivatives are known to interact with a variety of biochemical pathways due to their versatile nature .
Result of Action
Benzotriazole derivatives are known to have a wide range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(5-Methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone. For instance, 4(5)-Methylbenzotriazole (MeBT), a related compound, is known to be recalcitrant in the environment and has poor removal efficiencies in conventional water treatment facilities . It’s also known to effectively prevent the corrosion of many metals in acidic and saline aqueous solutions .
Propiedades
IUPAC Name |
[4-(5-methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-7-8-18-17(13-14)20-21-23(18)16-9-11-22(12-10-16)19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMFFJYBLEAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine](/img/structure/B2875009.png)


![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)





![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)
![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)
![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)
